

Spectroscopic and Physicochemical Properties of (R)-1-Boc-2-ethylpiperazine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Boc-2-ethylPiperazine

Cat. No.: B112577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical data for **(R)-1-Boc-2-ethylpiperazine**, a chiral piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a comprehensive, peer-reviewed dataset in a single publication, this document compiles information from various sources to offer a concise overview.

Physicochemical Properties

Property	Value	Source
IUPAC Name	tert-butyl (2R)-2-ethylpiperazine-1-carboxylate	N/A
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1][2]
Molecular Weight	214.31 g/mol	[1][2]
CAS Number	393781-70-9	N/A

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(R)-1-Boc-2-ethylpiperazine** based on typical values for similar N-Boc protected piperazine derivatives. It is important to note that specific experimental data from a dedicated scholarly publication for this exact compound is not readily available in the public domain.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	1H	CH (piperazine ring, position 2)
~3.4 - 3.6	m	2H	CH ₂ (piperazine ring, position 3)
~2.8 - 3.2	m	4H	CH ₂ (piperazine ring, positions 5 & 6)
~1.6 - 1.8	m	2H	CH ₂ (ethyl group)
1.46	s	9H	C(CH ₃) ₃ (Boc group)
~0.9	t	3H	CH ₃ (ethyl group)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~154.7	C=O (Boc group)
~79.5	C(CH ₃) ₃ (Boc group)
~55-58	CH (piperazine ring, position 2)
~45-50	CH ₂ (piperazine ring)
~43-46	CH ₂ (piperazine ring)
~28.4	C(CH ₃) ₃ (Boc group)
~25-28	CH ₂ (ethyl group)
~10-12	CH ₃ (ethyl group)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	m, br	N-H Stretch (secondary amine)
~2970 - 2930	s	C-H Stretch (aliphatic)
~1690 - 1700	s	C=O Stretch (urethane)
~1420	m	C-N Stretch
~1250, 1170	s	C-O Stretch

MS (Mass Spectrometry)

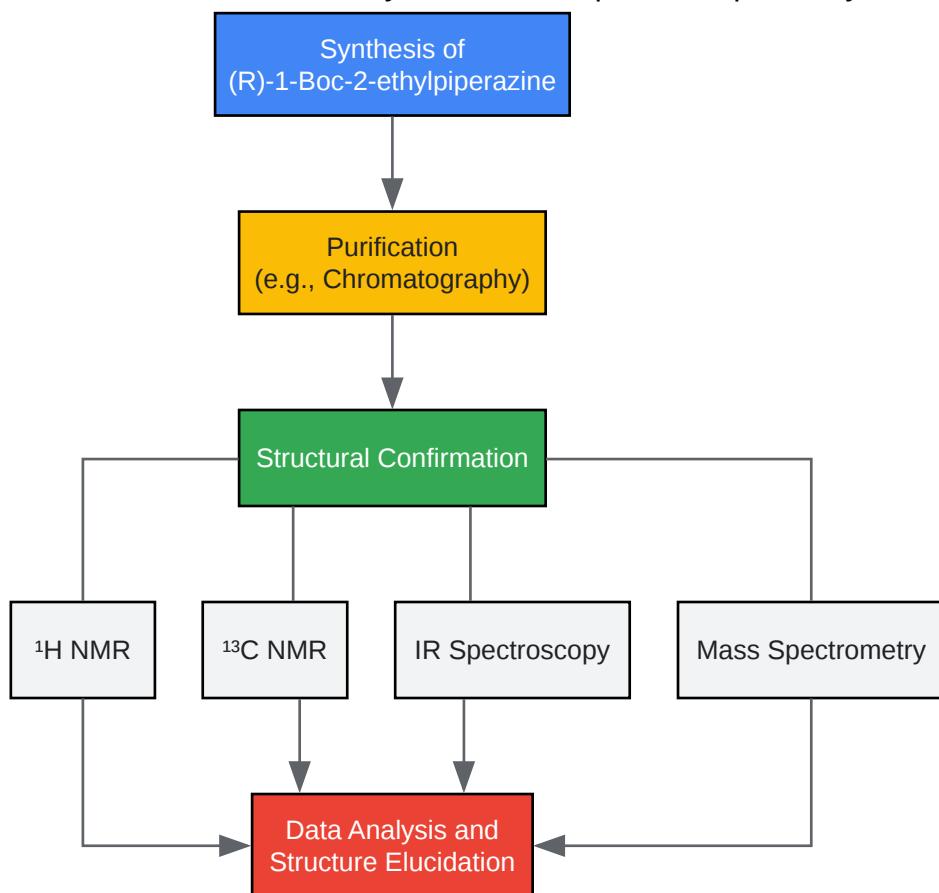
m/z	Interpretation
215.17	[M+H] ⁺ (Calculated for C ₁₁ H ₂₃ N ₂ O ₂ ⁺)
237.15	[M+Na] ⁺ (Calculated for C ₁₁ H ₂₂ N ₂ NaO ₂ ⁺)
159.12	[M - C ₄ H ₉ O ₂ + H] ⁺ (Loss of Boc group)
115.12	[M - C ₅ H ₉ O ₂] ⁺ (Loss of Boc group and ethyl radical)

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **(R)-1-Boc-2-ethylpiperazine** are not available in a single, peer-reviewed source. However, the following general procedures are standard for the characterization of small organic molecules.

General Method for NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

General Method for IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt


plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The data is reported in wavenumbers (cm^{-1}).

General Method for Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. Data is reported as the mass-to-charge ratio (m/z).

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like **(R)-1-Boc-2-ethylpiperazine**.

General Workflow for Synthesis and Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Properties of (R)-1-Boc-2-ethylpiperazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112577#r-1-boc-2-ethylpiperazine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

